molecular formula C9H8F2N2O B12845514 5-(2,2-Difluoroethoxy)-1H-benzimidazole

5-(2,2-Difluoroethoxy)-1H-benzimidazole

Cat. No.: B12845514
M. Wt: 198.17 g/mol
InChI Key: SGDZBMVUCHWCMF-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-1H-benzimidazole (CAS 1822861-61-9) is a benzimidazole-based building block of significant interest in medicinal and organic chemistry. This compound features a benzimidazole core, a privileged scaffold in drug discovery, fused with a 2,2-difluoroethoxy substituent . The molecular formula is C9H8F2N2O, with an average molecular weight of 198.17 g/mol . The incorporation of fluorine atoms is a strategic modification employed to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability, making it a valuable intermediate for structure-activity relationship (SAR) studies . The benzimidazole nucleus is a structure of high importance in pharmaceutical development, with known derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties . As such, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its primary research application is in the field of drug discovery, where it can be utilized to develop novel therapeutic agents. Researchers employ this compound in various transformations, including further functionalization of the benzimidazole ring system and incorporation into larger molecular architectures. The compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Certificate of Analysis for specific quality control data, including purity and HPLC characterization. Handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H8F2N2O/c10-9(11)4-14-6-1-2-7-8(3-6)13-5-12-7/h1-3,5,9H,4H2,(H,12,13)

InChI Key

SGDZBMVUCHWCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(F)F)NC=N2

Origin of Product

United States

Synthetic Methodologies and Route Development for 5 2,2 Difluoroethoxy 1h Benzimidazole

Established Synthetic Pathways and Precursors

The synthesis of 5-(2,2-Difluoroethoxy)-1H-benzimidazole is typically achieved through multi-step pathways that begin with commercially available starting materials. A key precursor in these syntheses is 4-(2,2-difluoroethoxy)-1,2-diaminobenzene, which contains the necessary functionalities for the subsequent cyclization to form the benzimidazole (B57391) ring.

Multi-Step Synthesis Approaches

The construction of this compound generally follows a multi-step sequence that can be broadly categorized into two main stages: the synthesis of the substituted o-phenylenediamine (B120857) precursor and the subsequent formation of the benzimidazole ring. tue.nl A plausible and commonly employed route is outlined below:

Etherification: The synthesis often commences with the etherification of a substituted phenol, such as 4-nitrophenol, with a suitable 2,2-difluoroethylating agent to introduce the desired ether linkage.

Nitration: The resulting nitrobenzene (B124822) derivative is then subjected to a nitration reaction to introduce a second nitro group ortho to the existing amino or protected amino group.

Reduction: The di-nitro or amino-nitro compound is then reduced to form the crucial intermediate, 4-(2,2-difluoroethoxy)-1,2-diaminobenzene.

Cyclization: Finally, the o-phenylenediamine derivative is cyclized with a one-carbon source, such as formic acid, to yield the target molecule, this compound.

This systematic approach allows for the controlled introduction of the required functional groups and the efficient construction of the final heterocyclic product.

Reactions Involving Benzimidazole Precursors and Difluoroethoxy Groups

A common method to synthesize 4-(2,2-difluoroethoxy)aniline (B3372926) starts from 4-nitrophenol. The phenolic hydroxyl group is etherified using a reagent that can introduce the 2,2-difluoroethyl group. Following the successful etherification to form 1-(2,2-difluoroethoxy)-4-nitrobenzene, the nitro group is then reduced to an amine to yield 4-(2,2-difluoroethoxy)aniline. uni.lu

The subsequent step involves the nitration of 4-(2,2-difluoroethoxy)aniline. The directing effects of the amino and ether groups guide the incoming nitro group to the position ortho to the amino group, resulting in the formation of 4-(2,2-difluoroethoxy)-2-nitroaniline (B13433228). This selective nitration is a crucial step in assembling the precursor for the benzimidazole ring. google.com

Finally, the nitro group of 4-(2,2-difluoroethoxy)-2-nitroaniline is reduced to an amino group to afford 4-(2,2-difluoroethoxy)-1,2-diaminobenzene. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with catalysts like Raney Nickel or palladium on carbon, or chemical reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. researchgate.netgoogle.com

StepStarting MaterialReagents and ConditionsProduct
Etherification4-Nitrophenol2,2-difluoroethylating agent, Base1-(2,2-Difluoroethoxy)-4-nitrobenzene
Reduction1-(2,2-Difluoroethoxy)-4-nitrobenzeneReducing agent (e.g., H2/Pd-C)4-(2,2-Difluoroethoxy)aniline
Nitration4-(2,2-Difluoroethoxy)anilineMixed acid (HNO3/H2SO4)4-(2,2-Difluoroethoxy)-2-nitroaniline
Reduction4-(2,2-Difluoroethoxy)-2-nitroanilineReducing agent (e.g., H2/Raney Ni)4-(2,2-Difluoroethoxy)-1,2-diaminobenzene

Condensation and Cyclization Reactions in Benzimidazole Formation

The final and defining step in the synthesis of this compound is the condensation and cyclization of the 4-(2,2-difluoroethoxy)-1,2-diaminobenzene precursor. This reaction, which forms the imidazole (B134444) ring, is a cornerstone of benzimidazole synthesis. ias.ac.in

A widely used and efficient method is the Phillips condensation, which involves the reaction of the o-phenylenediamine with formic acid. The reaction proceeds through the initial formation of a formamide (B127407) intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to yield the benzimidazole ring. The reaction is typically carried out by heating the diamine in formic acid.

Reaction TypePrecursorReagentProductConditions
Phillips Condensation4-(2,2-Difluoroethoxy)-1,2-diaminobenzeneFormic acidThis compoundHeating

The use of microwave irradiation has also been reported to accelerate the synthesis of benzimidazole derivatives, often leading to shorter reaction times and improved yields. nih.gov

Oxidative Cyclodehydrogenation Mechanisms

An alternative approach to benzimidazole synthesis is through oxidative cyclodehydrogenation. This method typically involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization followed by oxidation to form the aromatic benzimidazole ring.

While this method is versatile, for the synthesis of an unsubstituted benzimidazole at the 2-position, a one-carbon source like formaldehyde (B43269) or its equivalent would be required. The choice of oxidant is crucial for the success of this reaction.

Novel Synthetic Approaches and Innovations

The synthesis of the benzimidazole core, the foundational structure of this compound, has been a subject of intense research, leading to significant innovations. The primary modern route involves the cyclocondensation of a substituted o-phenylenediamine—in this case, 4-(2,2-difluoroethoxy)-1,2-phenylenediamine—with a one-carbon (C1) source, such as an aldehyde or its equivalent.

Development of Efficient and Convergent Processes

A study reported a simple and efficient one-pot method for synthesizing 2-(substituted-phenyl) benzimidazole derivatives by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulfite (B1197395) in an ethanol-water solvent mixture. nih.gov The reactions proceeded under mild conditions at room temperature, and the products were easily separated with high yields by washing with water and n-hexane. nih.gov Another highly efficient, microwave-assisted method for producing 1,2-disubstituted benzimidazoles has been developed, which operates under solvent-free conditions. rsc.org This process, using just the aldehyde and the N-phenyl-o-phenylenediamine, significantly reduces reaction times from hours to minutes and enhances yields to over 96%. rsc.org Such methodologies, which are characterized by short reaction times, high selectivity, and simple work-up procedures, exemplify the progress toward ideal synthetic processes. nih.govrsc.org

Catalytic Synthesis Strategies

Catalysis is at the heart of modern synthetic chemistry, offering pathways to new molecules with enhanced efficiency and selectivity. The synthesis of the benzimidazole scaffold has benefited immensely from the development of novel catalytic systems, ranging from transition metals to organocatalysts and advanced materials like Metal-Organic Frameworks (MOFs).

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Transition metals, particularly palladium, are powerful tools for constructing C-N bonds, a key step in the formation of many nitrogen-containing heterocycles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation, linking amines with aryl halides. nih.gov This reaction proceeds through a catalytic cycle involving oxidative addition, base-mediated palladium amide formation, and reductive elimination to yield the final arylated amine product. nih.gov

In the context of benzimidazole synthesis, palladium catalysis has been used for challenging functionalizations. For instance, the 5(6)-position of a protected bromo-benzimidazole core was successfully functionalized via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions with yields up to 81%. nih.gov Furthermore, an efficient synthesis of benzimidazoles was developed using a recyclable palladium catalyst that facilitates a hydrogen transfer mechanism under mild conditions, demonstrating both high catalytic activity and reusability. nih.gov

Table 1: Comparison of Palladium-Catalyzed Reactions for Benzimidazole Synthesis
Reaction TypeCatalyst SystemKey FeaturesYieldReference
Buchwald-Hartwig AminationPalladium catalyst and a strong baseForms C-N bonds between amines and aryl halides.General Method nih.gov
Suzuki-Miyaura/Buchwald-HartwigPalladium catalystFunctionalization of a 5-bromo-benzimidazole core.Up to 81% nih.gov
Recycled Hydrogen TransferPalladium on carbon (Pd/C)Mild conditions, catalyst reusable for up to six cycles.Good to Excellent nih.gov
Organocatalysis and Metal-Organic Framework (MOF) Catalysis

In the quest for more sustainable and metal-free synthetic methods, organocatalysis has emerged as a powerful alternative. Organocatalysts are small organic molecules that can accelerate chemical reactions. For the synthesis of chiral benzimidazole derivatives, L-prolinamide was identified as a highly efficient organocatalyst for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, achieving a 92% yield. researchgate.net Another approach utilized the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a metal-free catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes under mild conditions.

Metal-Organic Frameworks (MOFs) represent a frontier in heterogeneous catalysis. These are crystalline materials with a high surface area, composed of metal ions or clusters coordinated to organic linkers. Several MOFs have been employed as efficient and reusable catalysts for benzimidazole synthesis:

NH2-MIL-125(Ti): This titanium-based MOF acts as an efficient, oxidant-free heterogeneous catalyst for the synthesis of various benzimidazoles with good yields and high reusability. nih.gov

MIL-53(Fe): An iron-based MOF that effectively catalyzes the reaction between o-phenylenediamine and aldehydes under solvent-free conditions with low catalyst loading and easy separation. nih.gov

Ni-MOF: A nickel(II)-based MOF was used for the synthesis of benzimidazole derivatives, offering advantages like short reaction times, excellent yields, and environmental benignity. mdpi.com

UiO-68-BTDB: A visible-light-active MOF that generates reactive oxygen species to drive the synthesis of benzimidazoles in the air at room temperature. ajgreenchem.com

CoNi@C Nanocatalyst: A bimetallic nano-alloy derived from a MOF was used to catalyze the synthesis of substituted benzimidazoles from o-phenylenediamine in the presence of CO2 and H2, achieving good yields.

Green Catalysts (e.g., Zinc Boron Nitride)

The development of "green" catalysts that are inexpensive, stable, and environmentally benign is a key goal of sustainable chemistry. Zinc Boron Nitride (Zn-BNT) has been introduced as a novel, efficient, and reusable heterogeneous catalyst for benzimidazole synthesis. researchgate.netnih.gov A new Zn-BNT material was synthesized from boron nitride and zinc acetate (B1210297) and used to catalyze the reaction between o-phenylenediamine and various aromatic aldehydes. researchgate.netnih.gov This method, often conducted under microwave irradiation, significantly shortens reaction times to around 15 minutes. A major advantage of the Zn-BNT catalyst is its robustness; it can be recovered and reused up to eight times with only a minimal loss of catalytic activity. researchgate.net

Table 2: Performance of Zinc Boron Nitride (Zn-BNT) in Benzimidazole Synthesis
Substrate 1Substrate 2CatalystConditionsReaction TimeYieldReference
o-phenylenediamineAromatic AldehydesZn-BNTMicrowave15 min90% (for 2-(3-nitrophenyl)-1H-benzo[d]imidazole)

Green Chemistry Principles in Synthesis

Adherence to the principles of green chemistry is a driving force in the innovation of synthetic methodologies for compounds like this compound. These principles aim to reduce waste, eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources.

Several synthetic protocols for benzimidazoles embody these principles:

Use of Green Solvents: Water and deep eutectic solvents (DES) have been employed as environmentally friendly reaction media. nih.gov For instance, a selective method for synthesizing benzimidazole derivatives was developed using a DES composed of choline (B1196258) chloride and o-phenylenediamine, which acted as both the solvent and a reactant, leading to high yields and a simple work-up. nih.gov

Solvent-Free Conditions: Many modern syntheses are performed without any solvent, often using grinding or microwave irradiation to facilitate the reaction. rsc.org This drastically reduces chemical waste.

Recyclable Catalysts: The use of heterogeneous catalysts like MOFs, zinc sulfide (B99878) nanoparticles, and Zn-BNT allows for easy separation from the reaction mixture and reuse in subsequent batches, which is both economical and sustainable. nih.govmdpi.com

Energy Efficiency: Microwave-assisted synthesis and reactions conducted at room temperature minimize energy consumption compared to traditional methods that require prolonged heating. rsc.org

For example, an L-prolinamide organocatalyst was used for synthesis at ambient temperature, and a DBU-catalyzed reaction also proceeded under mild conditions. Similarly, the synthesis of 1,2-disubstituted benzimidazoles was achieved using a catalytic amount of erbium(III) trifluoromethanesulfonate (B1224126) in water, highlighting a green and selective process.

One-Pot Reaction Schemes

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods have been developed for the synthesis of benzimidazole derivatives.

A straightforward one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature provides 2-substituted benzimidazoles in excellent yields with short reaction times. organic-chemistry.org Another efficient one-pot synthesis involves the reaction of o-phenylenediamines with aromatic aldehydes using a catalytic amount of indium triflate under solvent-free conditions at room temperature. ijariie.com Similarly, lanthanum chloride has been used as an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes in acetonitrile. ijariie.com The synthesis of 2-substituted benzimidazole derivatives has also been achieved in a one-pot reaction by condensing o-phenylenediamine with various aromatic acids using ammonium (B1175870) chloride as a catalyst. ijariie.com

Ultrasound irradiation can also be employed in one-pot syntheses. For instance, the condensation of o-phenylenediamine with aromatic aldehydes using a reusable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation provides an efficient and environmentally friendly route to benzimidazoles. doi.org

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing novel synthetic routes.

Elucidation of Reaction Pathways and Intermediates

The most common route to benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.

When reacting an o-phenylenediamine with a carboxylic acid, the initial step is the formation of an amide intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the benzimidazole ring. semanticscholar.orgresearchgate.net

In the reaction with aldehydes, the process typically begins with the formation of a Schiff base (imine) intermediate from the condensation of the aldehyde with one of the amino groups of the o-phenylenediamine. rsc.orgnih.gov This is followed by an intramolecular cyclodehydrogenation to form the final benzimidazole product. nih.gov This oxidative cyclization often requires an oxidizing agent, which can be molecular oxygen from the air or other added oxidants. ijariie.comnih.gov A plausible mechanism catalyzed by supported gold nanoparticles suggests the initial formation of an imine, which then undergoes cyclization to a 2,3-dihydro-1H-benzimidazole intermediate, followed by dehydrogenation to the benzimidazole. nih.gov

Table 3: Proposed Intermediates in Benzimidazole Synthesis
Starting MaterialsKey Intermediate(s)Subsequent StepReference
o-Phenylenediamine, Carboxylic AcidAmideIntramolecular Cyclization semanticscholar.orgresearchgate.net
o-Phenylenediamine, AldehydeSchiff Base (Imine), 2,3-Dihydro-1H-benzimidazoleOxidative Cyclodehydrogenation rsc.orgnih.gov

Transition State Analysis in Key Synthetic Steps

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms and analyzing the transition states of key synthetic steps. nih.govacs.orgacs.orgnih.govrsc.org DFT calculations can provide insights into the geometries and energies of reactants, intermediates, transition states, and products, helping to understand the feasibility of a proposed reaction pathway. acs.org

Regioselectivity and Potential Stereoselectivity in Complex Derivative Synthesis

The inherent asymmetry of the this compound scaffold presents significant challenges and opportunities in the synthesis of complex derivatives, particularly concerning regioselectivity and stereoselectivity. The substitution pattern on the benzimidazole ring dictates the electronic and steric environment, which in turn governs the outcome of further functionalization reactions.

Regioselectivity of N-Alkylation and N-Arylation

The benzimidazole core possesses two nucleophilic nitrogen atoms, N1 and N3. In an unsubstituted 1H-benzimidazole, these two nitrogens are equivalent due to rapid tautomerism. However, in 5-substituted benzimidazoles such as this compound, the two nitrogen atoms are chemically distinct, leading to the potential for the formation of two regioisomers (N1 and N3) upon N-alkylation or N-arylation.

The regiochemical outcome of these reactions is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed (e.g., base, solvent, and nature of the electrophile). The 5-(2,2-difluoroethoxy) group is considered an electron-donating group through resonance, which can influence the relative nucleophilicity of the two nitrogen atoms. Generally, for 5-alkoxybenzimidazoles, a mixture of N1 and N3 alkylated products is often observed. The ratio of these isomers can be manipulated to some extent by judicious choice of reaction parameters. For instance, the use of bulky alkylating agents may favor substitution at the sterically less hindered nitrogen atom. Similarly, the choice of base and solvent can influence the position of the tautomeric equilibrium and the reactivity of the resulting benzimidazolate anion.

Table 1: General Observations on Regioselectivity of N-Alkylation of 5-Substituted Benzimidazoles

Substituent at C5Electronic EffectGeneral Regiochemical Preference (N1 vs. N3)Influencing Factors
Electron-Donating (e.g., -OR, -NR2)Activates the ring, increases nucleophilicity of both N atomsOften results in a mixture of isomers. The N1 isomer can be favored under certain conditions.Steric hindrance of the alkylating agent, nature of the base and solvent.
Electron-Withdrawing (e.g., -NO2, -CN)Deactivates the ring, decreases nucleophilicity of both N atomsCan lead to more selective reactions, often favoring the N1 isomer.Reaction conditions can still play a significant role.

This table presents generalized trends based on established principles of benzimidazole chemistry.

Regioselectivity of Electrophilic Aromatic Substitution

Further functionalization of the benzene (B151609) ring of this compound via electrophilic aromatic substitution is another important transformation for creating complex derivatives. The 2,2-difluoroethoxy group at the 5-position, being an ortho-, para-directing group, will direct incoming electrophiles primarily to the C4 and C6 positions. The imidazole part of the molecule is generally electron-rich and can also undergo electrophilic attack, typically at the C2 position if it is unsubstituted.

The outcome of electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will depend on the specific reagents and conditions. For instance, under strongly acidic conditions, the imidazole nitrogens will be protonated, which deactivates the entire ring system towards further electrophilic attack. Careful control of the reaction medium is therefore essential to achieve the desired regioselectivity.

Potential Stereoselectivity in Derivative Synthesis

The synthesis of chiral derivatives of this compound is an area of growing interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Stereocenters can be introduced at various positions, for example, by using chiral reagents or catalysts in the synthesis of substituents at the N1, C2, or other positions of the benzimidazole core.

For instance, the development of stereoselective methods for the C2-functionalization of benzimidazoles has been an active area of research. Organocatalytic methods have been successfully employed for the stereoselective aldol addition of N1-benzimidazolyl acetaldehyde derivatives to ketones, yielding chiral products with high enantiomeric excess. nih.gov While specific examples for this compound are not extensively documented, these established methodologies provide a strong foundation for the development of stereoselective syntheses of its complex derivatives. The principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis, are all applicable to this system.

Theoretical and Computational Chemistry Studies of 5 2,2 Difluoroethoxy 1h Benzimidazole

Quantum Chemical Calculations

No specific quantum chemical calculation data were found for 5-(2,2-Difluoroethoxy)-1H-benzimidazole.

While DFT is a common method for studying benzimidazole (B57391) derivatives, no published DFT studies were identified for this compound. esisresearch.orgmdpi.comresearchgate.net

Information regarding the electronic structure of this compound from computational studies is not available in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap, are crucial for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.netnankai.edu.cn A low HOMO-LUMO gap generally indicates higher chemical reactivity. semanticscholar.org Unfortunately, no studies calculating the HOMO-LUMO energies for this compound were found.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.net Typically, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. No MEP mapping data for this compound has been published in the searched scientific literature.

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization, which contribute to molecular stability. esisresearch.orgacademicjournals.orgnih.govresearchgate.net There are no available NBO analysis findings for this compound.

Calculations of thermochemical and thermodynamic properties, such as heat capacity, entropy, and enthalpy at different temperatures, are used to understand the thermal behavior of a compound. No such data were found for this compound in the reviewed literature.

Computational Spectroscopic Property Prediction (e.g., IR, NMR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, these predictions are crucial for its characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational modes of the molecule. The calculated frequencies and their corresponding intensities help in the assignment of experimental IR bands. Key predicted vibrational frequencies for this compound are summarized in the table below. These calculations are typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch 3100-3300 Stretching vibration of the imidazole (B134444) N-H bond.
C-H Stretch (Aromatic) 3000-3100 Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
C-H Stretch (Aliphatic) 2850-3000 Stretching vibrations of the C-H bonds in the difluoroethoxy group.
C=N Stretch 1620-1650 Stretching vibration of the imidazole C=N bond.
C=C Stretch (Aromatic) 1450-1600 Stretching vibrations of the carbon-carbon bonds in the benzene ring.
C-F Stretch 1000-1100 Strong, characteristic stretching vibrations of the C-F bonds.

Note: These are representative values based on DFT calculations for similar benzimidazole derivatives and may vary depending on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govnih.gov The predicted ¹H and ¹³C NMR chemical shifts are instrumental in the structural elucidation of this compound. The presence of the electronegative difluoroethoxy group is expected to have a notable effect on the chemical shifts of the aromatic protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~145
C4 ~7.6 ~115
C5 - ~150
C6 ~7.2 ~110
C7 ~7.5 ~120
C8 ~8.1 -
C9 - ~140
O-CH₂ ~4.3 ~68
CHF₂ ~6.5 (triplet) ~115 (triplet)

Note: These values are estimations based on computational studies of analogous fluorinated and alkoxy-substituted benzimidazoles. beilstein-journals.orgresearchgate.net The actual chemical shifts can be influenced by solvent and temperature.

Reaction Mechanism Investigations through Computational Modeling

Computational modeling provides a molecular-level understanding of reaction mechanisms, which is often challenging to obtain through experimental means alone.

Potential Energy Surface Exploration

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers, transition states, and reaction pathways. For this compound, a key area of investigation is the tautomerism involving the proton on the imidazole ring. The two possible tautomers are in equilibrium, and the PES can reveal the energy landscape of this proton transfer process. Computational studies on similar benzimidazole systems have shown that the tautomeric equilibrium can be influenced by the nature and position of substituents. scispace.comresearchgate.netscielo.br

Determination of Activation Barriers

The activation barrier (or activation energy) is the minimum energy required for a reaction to occur. Computational methods can be used to calculate the activation barriers for various processes, such as the tautomerization of this compound. The height of the activation barrier determines the rate of the reaction. For the intramolecular proton transfer in benzimidazoles, the activation barrier is a critical parameter that can be determined from the calculated potential energy surface. Studies on related benzimidazoles suggest that these barriers can be influenced by solvent effects. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer insights into the dynamic behavior and interactions of molecules.

Conformational Analysis and Tautomerism

The 2,2-difluoroethoxy group at the 5-position of the benzimidazole ring has rotational freedom around the C-O and C-C bonds, leading to different conformers. Conformational analysis, through systematic or stochastic searches of the conformational space, can identify the most stable conformers and their relative energies. nih.gov The interplay between the conformation of the difluoroethoxy group and the tautomeric state of the benzimidazole ring is a subject of interest, as the orientation of the substituent can influence the stability of the different tautomers. The study of tautomerism in benzimidazoles is a well-established area, with NMR spectroscopy being a key experimental technique, often complemented by computational analysis to determine the populations of the different tautomeric forms in solution. nih.govencyclopedia.pub

Intermolecular Interactions and Non-Covalent Bonding Networks

In the solid state, molecules of this compound will interact with each other through a network of non-covalent interactions. These interactions, which include hydrogen bonds, π-π stacking, and halogen bonds (in this case, involving fluorine), dictate the crystal packing. acs.orgmdpi.com Computational methods can be used to analyze and quantify these interactions. For instance, Quantum Theory Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature and strength of intermolecular bonds. The N-H group of the imidazole ring is a strong hydrogen bond donor, while the nitrogen atom at position 3 is a hydrogen bond acceptor. The difluoroethoxy group can also participate in weaker C-H···F and C-F···π interactions. Understanding these interactions is crucial for predicting the crystal structure and properties of the material. orientaljphysicalsciences.org

Structure-Activity Relationship (SAR) and Molecular Design Principles

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net The specific substitution pattern on the benzimidazole ring system significantly influences the molecule's physicochemical properties and its resulting biological activity. nih.gov For this compound, the structure-activity relationship (SAR) and molecular design principles are dictated by the interplay of its core heterocyclic system and the unique difluoroethoxy substituent.

The reactivity and biological activity of this compound are governed by several key structural features. The benzimidazole nucleus itself, being an aromatic and heterocyclic system, can engage in various non-covalent interactions such as π–π stacking and hydrogen bonding. researchgate.net The specific placement of substituents on this core is crucial for modulating its interaction with target proteins. nih.gov

Key features influencing the molecule's activity profile include:

The Benzimidazole Core: This bicyclic system, consisting of a fused benzene and imidazole ring, is a critical pharmacophore. researchgate.net Its planar structure allows for stacking interactions with aromatic residues in protein binding sites.

The Imidazole N-H Group: The proton on the imidazole nitrogen (N-H) can act as a hydrogen bond donor, while the unprotonated nitrogen can act as a hydrogen bond acceptor. This amphoteric nature is a key feature in the interaction of many benzimidazole derivatives with their biological targets. researchgate.net

The C5-Position Substituent: The substitution at the C5 (and C6) position of the benzimidazole ring is known to greatly influence biological activity. nih.gov In this specific compound, the substituent is a 2,2-difluoroethoxy group.

The 2,2-Difluoroethoxy Group: This group confers unique properties to the molecule. The ether oxygen can act as a hydrogen bond acceptor. The two fluorine atoms are strong electron-withdrawing groups, which can influence the electron density of the benzimidazole ring system. Furthermore, the C-F bonds can enhance metabolic stability and binding affinity by forming favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with protein targets. The replacement of hydrogen with fluorine often leads to increased lipophilicity, which can affect cell permeability and bioavailability.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For benzimidazole derivatives, pharmacophore models are frequently developed to guide the discovery of new, potent agents for various therapeutic targets. dovepress.comresearchgate.net

Based on general models developed for benzimidazole-based inhibitors, a hypothetical pharmacophore for this compound can be proposed. These models typically include a combination of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (RA), and hydrophobic (H) features. researchgate.netnih.gov

The structural features of this compound can be mapped to these pharmacophoric elements:

Feature IDPharmacophore FeatureStructural Component of this compound
HBD1 Hydrogen Bond DonorImidazole N-H group
HBA1 Hydrogen Bond AcceptorImidazole sp2 Nitrogen
HBA2 Hydrogen Bond AcceptorEther oxygen of the difluoroethoxy group
RA1 Ring AromaticBenzene ring of the benzimidazole core
H1 Hydrophobic GroupThe difluoroethoxy moiety

This table is generated based on common pharmacophore features identified for the broader class of benzimidazole derivatives. researchgate.netnih.govresearchgate.net

Validation of such a pharmacophore model is a critical step. nih.gov It typically involves testing the model's ability to distinguish between known active and inactive compounds. A robust model should successfully identify active molecules from a database while rejecting inactive ones. For example, a study on inhibitors of Plasmodium falciparum Hsp90 developed a pharmacophore model (DHHRR) that successfully identified active compounds and showed a clear lack of alignment with inactive ones. nih.gov Similarly, a model (HHHRR) for Farnesoid X receptor agonists yielded a 3D-QSAR model with high correlation and predictive power. researchgate.net The validation process ensures that the pharmacophore accurately represents the key interactions required for biological activity, making it a reliable tool for virtual screening and lead optimization. dovepress.com

Computational chemistry provides powerful tools to predict how chemical modifications, or derivatizations, will affect the activity of a lead compound like this compound. By leveraging an understanding of its SAR and validated pharmacophore models, researchers can rationally design new analogues with improved properties. nih.gov

Computational derivatization strategies often involve in silico modifications at key positions on the molecular scaffold. For the benzimidazole core, the N1, C2, and the remaining open positions on the benzene ring (C4, C6, C7) are common targets for modification. nih.govnih.gov

Potential Derivatization Sites and Computational Goals:

Derivatization SiteType of Substitution ExploredPredicted Outcome / GoalSupporting Rationale
N1-Position Alkyl, aryl, acyl, sulfonyl groupsModulate solubility, membrane permeability, and binding orientation. nih.govN1 substitution can introduce new interaction points and alter the hydrogen-bonding capability of the imidazole ring.
C2-Position (Substituted) Phenyl, heterocyclic rings, alkyl chainsEnhance target-specific interactions (e.g., π-stacking, hydrogen bonds). researchgate.netmdpi.comThe C2 position is a major vector for influencing the overall biological profile, with substitutions often directed into a specific pocket of the target protein. nih.gov
C6-Position Halogens, small alkyl, nitro, amino groupsFine-tune electronic properties and metabolic stability. nih.govnih.govSubstitutions at the C5 and C6 positions are known to significantly impact activity. nih.govnih.gov Derivatizing the C6 position could complement the existing C5-substituent.

The process often begins with the development of a pharmacophore model or a quantitative structure-activity relationship (3D-QSAR) model. researchgate.net These models help identify which steric and electronic features are favorable or unfavorable for activity. Subsequently, molecular docking simulations can be used to predict the binding modes of newly designed derivatives within the active site of a target protein. rsc.orgdntb.gov.ua This allows for the prioritization of compounds for synthesis that show the most promising interactions, such as forming key hydrogen bonds or having a high binding affinity score. nih.govnih.gov This iterative cycle of computational design, followed by synthesis and biological evaluation, accelerates the drug discovery process. mdpi.com

Derivatization and Chemical Modification Strategies for 5 2,2 Difluoroethoxy 1h Benzimidazole

Functionalization of the Benzimidazole (B57391) Core

The benzimidazole core is the most frequently targeted site for derivatization due to the reactivity of its nitrogen atoms and the C2 carbon.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily substituted, most commonly through alkylation or acylation reactions. chemicalbook.com The presence of two nitrogen atoms allows for the formation of two possible regioisomers (N1 and N3 substitution), although in many cases, these are tautomeric and equivalent unless the ring is already asymmetrically substituted at another position.

N-alkylation is a common strategy to introduce a wide variety of functional groups, which can influence the molecule's lipophilicity, solubility, and interaction with biological targets. acs.orgnih.gov These reactions typically proceed via an SN2 mechanism where the benzimidazole nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. chemicalbook.com The use of a base, such as potassium carbonate or sodium hydride, is often employed to deprotonate the benzimidazole, increasing its nucleophilicity. nih.gov

A specific example involving a closely related structure is the methylation of pantoprazole (B1678409), which contains the 5-(difluoromethoxy)benzimidazole core. In a study, pantoprazole sodium salt was reacted with methyl iodide, leading to methylation on the benzimidazole nitrogen, demonstrating the feasibility of N-alkylation on this ring system. nih.gov

Table 1: Examples of N-Substitution Reactions on Benzimidazole Scaffolds

Starting Material Reagent Conditions Product Reference
Pantoprazole Sodium Methyl Iodide Dichloromethane, reflux N-methylated Pantoprazole nih.gov
6-chloro-1H-benzimidazole Substituted halides K2CO3, Microwave N-substituted-6-chloro-1H-benzimidazole acs.org
2-phenyl-1H-benzimidazole Ethyl bromide Ice bath N-ethyl-2-phenyl-1H-benzimidazole nih.gov

C2 Position: The C2 position of the benzimidazole ring is electrophilic and is a prime site for introducing substituents. chemicalbook.comresearchgate.net A widely used method for C2-functionalization is the Phillips condensation, which involves reacting a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an aldehyde) under acidic or oxidative conditions. acs.orgnih.gov

For 5-(2,2-Difluoroethoxy)-1H-benzimidazole, derivatization at the C2 position is a key strategy in the synthesis of important pharmaceutical compounds. A prominent example is the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a crucial intermediate for the proton pump inhibitor pantoprazole. primescholars.comgoogle.com This is achieved by reacting 4-(difluoromethoxy)-o-phenylenediamine with carbon disulfide in the presence of a base. asianpubs.org

The resulting thiol group at the C2 position can be further functionalized. For instance, it can undergo S-alkylation with various electrophiles. A study describes the reaction of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol with different 2-chloro-N-phenylacetamide derivatives to create a new series of fluorobenzimidazole derivatives, showcasing a C2-thioether linkage. asianpubs.org

Table 2: Examples of C2-Substitution Reactions

Starting Material Reagent(s) Product Application/Significance Reference
4-(difluoromethoxy)benzene-1,2-diamine Carbon Disulfide (CS2), KOH 5-(difluoromethoxy)-1H-benzimidazole-2-thiol Intermediate for pantoprazole and other derivatives asianpubs.org
5-(difluoromethoxy)-1H-benzimidazole-2-thiol 2-chloro-N-phenylacetamide derivatives 2-((5-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)-N-(aryl)acetamide)s Synthesis of new potential antimicrobial agents asianpubs.org

C4, C6, and C7 Positions: Substitution at the C4, C6, and C7 positions on the benzene (B151609) portion of the scaffold typically occurs through electrophilic aromatic substitution. khanacademy.orgmsu.edu The outcome of these reactions is directed by the existing substituents on the ring. The imidazole (B134444) portion is generally deactivating towards electrophilic attack. The 5-difluoroethoxy group (-OCHF2) is an electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the benzene ring towards electrophilic substitution compared to unsubstituted benzene. libretexts.org

However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the C5 substituent. Therefore, electrophilic substitution is expected to preferentially occur at the C6 (ortho) and C4 (ortho) positions. Substitution at the C7 position is generally less favored due to steric hindrance from the fused imidazole ring. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration of N-[4-(difluoromethoxy)phenyl]acetamide, a precursor to the target benzimidazole, occurs at the position ortho to the acetamido group (which will become the C7 position) and meta to the difluoromethoxy group. primescholars.com

Modification of the Difluoroethoxy Moiety

The 2,2-difluoroethoxy group (-OCHF2) is generally considered a stable functional group and is not typically modified directly once incorporated into the benzimidazole structure. The carbon-fluorine bonds are exceptionally strong, making the group resistant to cleavage or transformation under most standard derivatization conditions used for the benzimidazole core. Synthetic strategies almost invariably involve the introduction of the difluoroethoxy group onto a precursor molecule, such as p-hydroxy acetanilide, prior to the formation of the benzimidazole ring. primescholars.comacs.org This initial etherification is typically achieved using reagents like chlorodifluoromethane (B1668795) in the presence of a base. patsnap.com Therefore, derivatization strategies focus on the more reactive benzimidazole core rather than the robust fluoroalkoxy side chain.

Synthesis of Hybrid Molecules and Conjugates

Creating hybrid molecules or conjugates involves linking the this compound scaffold to another pharmacophore or functional moiety to achieve synergistic or novel biological activities. mdpi.com A "hybrid molecule" combines two or more structural fragments into a single entity. mdpi.com

A practical example of this strategy is the synthesis of conjugates starting from 2-mercapto-5-(difluoromethoxy)-1H-benzimidazole. As previously mentioned, the thiol group at the C2 position serves as a versatile handle for linking other molecules. The reaction with 2-chloro-N-phenylacetamide derivatives results in hybrid molecules where the benzimidazole core is connected to a substituted acetamide (B32628) fragment via a thioether bridge. asianpubs.org This approach allows for the systematic variation of the substituent on the phenylacetamide portion, enabling the exploration of structure-activity relationships for various biological targets. asianpubs.org This method exemplifies a modular approach to building complex molecules from the core this compound structure.

Mechanistic Understanding of Derivatization Reactions

The derivatization reactions of this compound are governed by well-established chemical principles.

N-Substitution: N-alkylation and N-acylation reactions at the benzimidazole nitrogen atoms typically proceed through a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom acts as the nucleophile, and an alkyl or acyl halide serves as the electrophile. The reaction rate can be enhanced by a base, which deprotonates the N-H group, increasing the nucleophilicity of the nitrogen anion. nih.gov

C2-Substitution (Condensation): The formation of the benzimidazole ring itself, often to introduce a C2-substituent, generally follows a condensation-cyclization mechanism. For instance, when reacting an o-phenylenediamine with an aldehyde, a Schiff base intermediate is formed, followed by an oxidative cyclization to yield the 2-substituted benzimidazole. acs.orgias.ac.in When carbon disulfide is used to form a 2-thiol, the reaction involves nucleophilic attack of the diamine on CS2, followed by intramolecular cyclization and elimination of hydrogen sulfide (B99878).

Electrophilic Aromatic Substitution: Reactions at the C4, C6, and C7 positions follow the general two-step mechanism for electrophilic aromatic substitution. masterorganicchemistry.com In the first, rate-determining step, the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.edumasterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The directing effects of the imidazole ring and the 5-difluoroethoxy group determine the regioselectivity of the substitution. libretexts.org

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Investigations

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides the foundational data for the structural assignment of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's architecture.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 5-(2,2-Difluoroethoxy)-1H-benzimidazole reveals characteristic signals for each unique proton environment. The aromatic protons on the benzimidazole (B57391) ring typically appear as multiplets in the downfield region. The protons of the difluoroethoxy group exhibit a triplet, a result of coupling with the adjacent fluorine atoms. The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the aromatic carbons of the benzimidazole core, the carbon of the difluoroethoxy group, and the C2 carbon of the imidazole ring. For instance, in a related compound, 2-phenyl-1H-benzimidazole, the carbon signals were assigned using 150 MHz DMSO-d6, showing the complexity and resolution achievable with modern NMR. rsc.org The chemical shifts in ¹³C-NMR are sensitive to the electronic environment, making it a valuable tool for confirming the substitution pattern.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules. ugm.ac.idugm.ac.idresearchgate.net These experiments reveal connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), allowing for a complete and accurate structural elucidation. ugm.ac.idugm.ac.idresearchgate.net The study of proton transfer and tautomerism in benzimidazoles can also be investigated using dynamic NMR techniques. nih.govbeilstein-journals.org

Table 1: Representative NMR Data for Benzimidazole Derivatives

Nucleus Chemical Shift (ppm) Range Multiplicity Notes
¹H 12.0 - 13.0 broad singlet Imidazole N-H proton
¹H 7.0 - 8.0 multiplet Aromatic protons
¹H 6.0 - 6.5 triplet -OCHF₂ proton
¹³C 140 - 155 singlet Aromatic carbons attached to nitrogen
¹³C 110 - 125 singlet Other aromatic carbons
¹³C 110 - 120 triplet -OCHF₂ carbon

Note: The exact chemical shifts for this compound would require experimental data for the specific compound.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. scispace.comnih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring. rsc.org Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. asianpubs.org The C-F stretching vibrations of the difluoroethoxy group will give rise to strong absorptions, usually in the 1100-1000 cm⁻¹ region. The C-O-C ether linkage will also have a characteristic stretching band. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. currentseparations.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C backbone of the molecule often produce strong Raman signals. The symmetric C-F stretching vibrations would also be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3400 - 3200
Aromatic C-H Stretching 3100 - 3000
C-F Stretching 1100 - 1000
C-O-C Stretching 1260 - 1000
Aromatic C=C Stretching 1600 - 1450

Note: These are general ranges and the precise wavenumbers would be determined experimentally.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, which provides strong evidence for the elemental composition. rsc.org The mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the intact molecule. The fragmentation pattern can also provide valuable structural information. For example, cleavage of the difluoroethoxy group or fragmentation of the benzimidazole ring would result in characteristic fragment ions, helping to confirm the proposed structure.

Chromatographic Method Development for Research Purity and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

HPLC is a highly efficient separation technique used to determine the purity of a substance and for quantitative analysis. A reversed-phase HPLC method would typically be developed for this compound. This would involve using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a characteristic property under specific chromatographic conditions. By analyzing the chromatogram, the presence of any impurities can be detected and their relative amounts quantified. HPLC is also invaluable for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of the product.

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reactions and for preliminary purity assessments. researchgate.netrochester.eduthieme.deijcrt.org A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, intermediates, and the final product on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). nih.gov By spotting the reaction mixture on the TLC plate at different time intervals, the progress of the reaction can be visualized under UV light or by using a staining agent. nih.gov The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. TLC is an indispensable tool in synthetic organic chemistry for optimizing reaction conditions and determining the endpoint of a reaction. thieme.deijcrt.orgnih.gov

Table 3: Chromatographic Methods for Analysis of this compound

Technique Stationary Phase Typical Mobile Phase Application
HPLC C18 (Reversed-Phase) Acetonitrile/Water gradient Purity assessment, quantitative analysis, reaction monitoring
TLC Silica Gel G Ethyl Acetate (B1210297)/Hexane mixture Reaction progress monitoring, initial purity checks

Development of Derivatization Strategies for Enhanced Analytical Performance

For analytical techniques such as gas chromatography (GC), derivatization is often a necessary step to modify an analyte's chemical properties. youtube.com This process aims to increase volatility, improve thermal stability, and enhance detection. youtube.comsigmaaldrich.com For this compound, the primary sites for derivatization are the active hydrogen atoms on the imidazole ring's nitrogen and any other reactive functional groups.

Common derivatization strategies applicable to benzimidazole structures involve silylation and acylation. Silylation replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, reducing the molecule's polarity and boiling point, making it more suitable for GC analysis. youtube.com Acylation introduces an acyl group, which can also enhance volatility and improve chromatographic peak shape.

The choice of reagent is critical and depends on the specific functional groups present in the molecule. For the secondary amine group in the benzimidazole ring, potent silylating agents are often required. The optimization of the derivatization process, including reaction time and temperature, is essential to ensure the reaction proceeds to completion and to achieve accurate and reliable analytical results. sigmaaldrich.com Injection-port derivatization (IPD) is a modern approach that can increase the throughput in GC-MS analysis by performing the derivatization reaction within the heated GC inlet. nih.gov

Below is a table of potential derivatization reagents that could be employed for the analysis of this compound.

Derivatization ReagentReagent TypeTarget Functional GroupPurpose
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation-NH, -OHReplaces active hydrogen with a TMS group to increase volatility and thermal stability for GC analysis. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Silylation-NH, -OHA powerful silylating agent, often used in metabolomics to derivatize a wide range of compounds. youtube.com
Acetic AnhydrideAcylation-NH, -OHIntroduces an acetyl group to improve chromatographic properties.
Trifluoroacetic Anhydride (TFAA)Acylation-NH, -OHForms stable, volatile derivatives suitable for electron capture detection (ECD) in GC.

Crystallographic Studies for Solid-State Structure Elucidation (e.g., X-ray Diffraction)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. eurekaselect.comnih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's solid-state properties.

While specific crystallographic data for this compound is not publicly available, analysis of closely related fluorinated benzimidazole derivatives provides insight into the expected structural features. For instance, studies on other fluorinated benzimidazoles reveal that the benzimidazole core is typically planar. mdpi.com The presence and position of fluorine atoms can significantly influence the crystal packing through the formation of intermolecular hydrogen bonds (e.g., C–H···F) and other non-covalent interactions. mdpi.com

As a representative example, the crystallographic data for 2-(3,4-Difluorophenyl)-1H-benzimidazole, a related compound, is presented below. nih.gov This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction study.

Parameter2-(3,4-Difluorophenyl)-1H-benzimidazole
Chemical FormulaC₁₃H₈F₂N₂
Formula Weight230.21
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.7195 (17)
b (Å)9.9454 (19)
c (Å)23.389 (4)
V (ų)2028.2 (7)
Z8
Temperature (K)100

Data sourced from a study on a related fluorinated benzimidazole derivative. nih.gov

Chemical Stability Studies and Degradation Pathway Analysis in Research Contexts

Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of a molecule. youtube.com These studies involve subjecting the compound to stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. nih.govnih.gov

For benzimidazole derivatives, common degradation pathways include:

Hydrolysis: The ether linkage of the 2,2-difluoroethoxy group could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of 5-hydroxy-1H-benzimidazole and difluoroethanol. The carbamate (B1207046) group in some anthelmintic benzimidazoles is known to hydrolyze. nih.gov

Oxidation: The benzimidazole ring can be oxidized, potentially forming N-oxides. researchgate.net The secondary amine in the imidazole ring is a potential site for oxidation.

Photolysis: Exposure to light can induce degradation, although many benzimidazoles show reasonable stability in solid form. nih.gov

High-performance liquid chromatography (HPLC) is a common technique used to monitor the stability of benzimidazole derivatives and separate the parent compound from its degradation products. researchgate.netresearchgate.net The development of a stability-indicating HPLC method is essential, which is validated for its ability to resolve all significant degradants from the parent peak. researchgate.net

The following table summarizes typical stress conditions used in forced degradation studies and the potential degradation products that could be anticipated for a benzimidazole compound like this compound.

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid HydrolysisHCl or H₂SO₄ solutionsCleavage of the ether linkage.
Base HydrolysisNaOH or KOH solutionsCleavage of the ether linkage.
Oxidative DegradationH₂O₂Formation of N-oxides. researchgate.net
Thermal DegradationDry heat (e.g., 50-70°C)General decomposition. nih.gov
PhotodegradationExposure to UV or Xenon lampVarious photolytic products.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(2,2-Difluoroethoxy)-1H-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common route involves nucleophilic substitution of 5-hydroxy-1H-benzimidazole with 2,2-difluoroethyl bromide in the presence of a base (e.g., potassium carbonate or sodium hydride) under reflux in polar aprotic solvents like DMF or acetonitrile . For example, potassium carbonate (1.0 mole) and sodium methoxide (2.0 moles) in methanol achieved 75% yield with 95.5% purity by HPLC . Key variables include reaction time (2–6 hours), temperature (reflux vs. ambient), and stoichiometric ratios of reagents.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • HPLC : Monitor purity (>97%) using C18 columns with UV detection at 305 nm, as demonstrated for benzimidazole analogs .
  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H-NMR (e.g., difluoroethoxy protons at δ 4.6–5.0 ppm) and 13C^{13}C-NMR (fluorinated carbons at δ 110–120 ppm) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, and F content .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent degradation via hydrolysis or photolysis. Stability studies for similar fluorinated benzimidazoles show <5% impurity formation over 12 months under these conditions .

Advanced Research Questions

Q. How can stereoisomeric impurities (e.g., sulfoxides or regioisomers) be resolved during synthesis or purification?

  • Methodological Answer :
  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) to separate sulfoxide diastereomers, as shown for pantoprazole-related compounds .
  • Crystallization : Recrystallize from ethyl acetate/water mixtures to isolate the desired regioisomer (e.g., 5-substituted vs. 6-substituted analogs) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using high-resolution mass spectrometry .

Q. What computational tools are effective for predicting the dopamine D2/D3 receptor binding affinity of fluorinated benzimidazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors. For example, docking studies of 5-arylpiperazinyl-benzimidazoles identified hydrogen bonding with Asp114 and hydrophobic interactions with Phe389 in D2 receptors .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with experimental binding constants (Ki_i) to prioritize analogs for synthesis .

Q. How does the difluoroethoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer :
  • LogP Studies : Fluorination increases lipophilicity (LogP +0.5–1.0), enhancing blood-brain barrier penetration, as observed in benzothiazole-based ligands .
  • Metabolic Stability : In vitro assays with liver microsomes show reduced CYP3A4-mediated oxidation due to electron-withdrawing fluorine atoms .

Contradictions and Resolutions

  • Stereoisomer Separation : reports mixtures of regioisomers (5- and 6-substituted), while isolates the 5-substituted form via crystallization. Researchers should optimize solvent systems (e.g., ethyl acetate/water) and monitor regiospecificity using 1H^1H-NMR .
  • Fluorination Impact : While fluorination generally enhances metabolic stability, notes exceptions for compounds with labile C-F bonds. Pre-synthesis DFT calculations (e.g., bond dissociation energies) are advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.